molecular formula C13H11NO3 B2681891 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid CAS No. 1534533-86-2

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid

Cat. No.: B2681891
CAS No.: 1534533-86-2
M. Wt: 229.235
InChI Key: PYPLWOSICDSXIT-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is an organic compound that features a pyridine ring and a phenyl ring connected through an ether linkage, with an acetic acid moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid typically involves the following steps:

    Formation of the Ether Linkage: The reaction between 4-hydroxypyridine and 2-bromophenylacetic acid in the presence of a base such as potassium carbonate can form the ether linkage.

    Acidification: The resulting intermediate is then acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine and phenyl rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yloxy)acetic acid: Lacks the phenyl ring, which may result in different chemical and biological properties.

    2-(2-(Pyridin-3-yloxy)phenyl)acetic acid: The position of the nitrogen in the pyridine ring is different, potentially affecting its reactivity and interactions.

    2-(2-(Pyridin-4-yloxy)phenyl)propanoic acid: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is unique due to its specific structure, which combines a pyridine ring and a phenyl ring through an ether linkage with an acetic acid moiety

Properties

IUPAC Name

2-(2-pyridin-4-yloxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPLWOSICDSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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